3'-Bromo-3-(4-thiomethylphenyl)propiophenone
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Overview
Description
3’-Bromo-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H15BrOS and a molecular weight of 335.3 g/mol. This compound has gained attention in scientific studies due to its diverse applications and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3-(4-thiomethylphenyl)propiophenone typically involves the bromination of 3-(4-thiomethylphenyl)propiophenone. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for 3’-Bromo-3-(4-thiomethylphenyl)propiophenone are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-3-(4-thiomethylphenyl)propiophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
3’-Bromo-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The bromine atom and thiomethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone: Similar in structure but with a fluorine atom instead of a hydrogen atom at the 3’ position.
3-Bromothiophene-2-carboxylic acid methyl ester: Similar in having a bromine atom and thiomethyl group but differs in the core structure.
Uniqueness
3’-Bromo-3-(4-thiomethylphenyl)propiophenone is unique due to its specific combination of a bromine atom and a thiomethyl group attached to a propiophenone core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various scientific research applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMFFEJNJLKDGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644372 |
Source
|
Record name | 1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-03-8 |
Source
|
Record name | 1-(3-Bromophenyl)-3-[4-(methylthio)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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